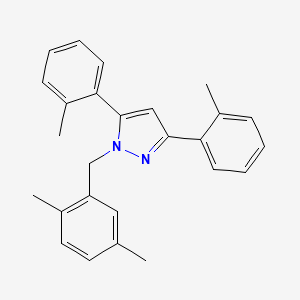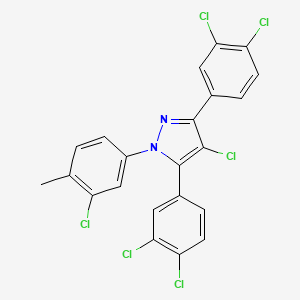![molecular formula C18H24N4O7S B10935322 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfonyl}acetamide](/img/structure/B10935322.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfonyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(3,4-DIMETHOXYPHENETHYL)-2-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFONYL}ACETAMIDE is a complex organic compound characterized by its unique structure, which includes a phenethyl group, a pyrazole ring, and a sulfonylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3,4-DIMETHOXYPHENETHYL)-2-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFONYL}ACETAMIDE typically involves multiple steps, starting with the preparation of the phenethyl and pyrazole intermediates. The phenethyl group can be synthesized through a Friedel-Crafts alkylation reaction, while the pyrazole ring is often formed via a cyclization reaction involving hydrazine and a diketone precursor. The final step involves the sulfonylation of the acetamide group, which is achieved using sulfonyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors for the sulfonylation step and the implementation of green chemistry principles to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
N~1~-(3,4-DIMETHOXYPHENETHYL)-2-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFONYL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The methoxy groups on the phenethyl ring can be oxidized to form corresponding quinones.
Reduction: The nitro group on the pyrazole ring can be reduced to an amine.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as hydrogen gas (H~2~) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH~4~) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of sulfonamide derivatives.
Scientific Research Applications
N~1~-(3,4-DIMETHOXYPHENETHYL)-2-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFONYL}ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N1-(3,4-DIMETHOXYPHENETHYL)-2-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFONYL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction cascades or metabolic processes .
Comparison with Similar Compounds
Similar Compounds
N-(3,4-DIMETHOXYPHENETHYL)-MALEAMIC ACID: Shares the phenethyl group but differs in the presence of a maleamic acid moiety.
(1-(3,4-DIMETHOXYPHENETHYL)-1H-TETRAZOL-5-YL)-N,N-DIMETHYL(P-TOLYL)METHANAMINE: Contains a tetrazole ring instead of a pyrazole ring.
Uniqueness
N~1~-(3,4-DIMETHOXYPHENETHYL)-2-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFONYL}ACETAMIDE is unique due to its combination of a phenethyl group, a pyrazole ring, and a sulfonylacetamide moiety, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C18H24N4O7S |
|---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(3,5-dimethyl-4-nitropyrazol-1-yl)methylsulfonyl]acetamide |
InChI |
InChI=1S/C18H24N4O7S/c1-12-18(22(24)25)13(2)21(20-12)11-30(26,27)10-17(23)19-8-7-14-5-6-15(28-3)16(9-14)29-4/h5-6,9H,7-8,10-11H2,1-4H3,(H,19,23) |
InChI Key |
QXAJMTZFWVEJTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CS(=O)(=O)CC(=O)NCCC2=CC(=C(C=C2)OC)OC)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazol-1-yl]-4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B10935254.png)
![methyl 3-{[3,5-bis(4-fluorophenyl)-1H-pyrazol-1-yl]methyl}benzoate](/img/structure/B10935256.png)

![4-(difluoromethyl)-2-ethyl-7-{3-[4-(furan-2-ylmethyl)piperazin-1-yl]-3-oxopropyl}-3-methyl-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B10935279.png)
![methyl 1-{[(4-{[(Z)-{5-[(4-chlorophenoxy)methyl]furan-2-yl}methylidene]amino}-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B10935293.png)
![6-cyclopropyl-N-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]-3-(4-methoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10935297.png)
![N-(2,4-dimethylphenyl)-6-(4-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10935301.png)
![2-[3,5-bis(3-methoxyphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B10935306.png)
![Ethyl 4-({[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]carbamothioyl}amino)benzoate](/img/structure/B10935309.png)
![2-({5-[(5-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B10935314.png)
![3-({1-ethyl-3-[(2-phenylethyl)carbamoyl]-1H-pyrazol-4-yl}carbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B10935317.png)
